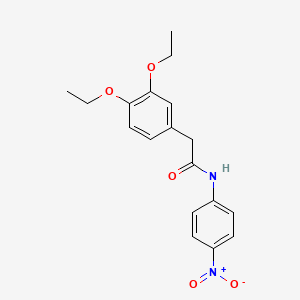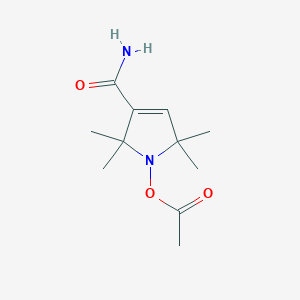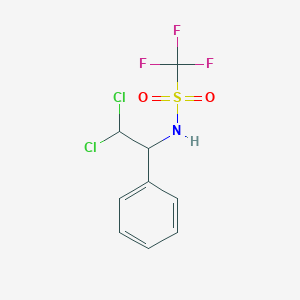![molecular formula C28H22BrF3N2O2 B11507506 11-(3-bromophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507506.png)
11-(3-bromophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as halogenation, Friedel-Crafts acylation, and cyclization to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions
“11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors. It can serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its structure can be modified to enhance its pharmacological properties, such as its potency, selectivity, and bioavailability.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
作用机制
The mechanism of action of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]diazepin Derivatives: These compounds share a similar core structure and may exhibit similar chemical properties and biological activities.
Phenyl-substituted Derivatives: Compounds with phenyl substituents may have comparable reactivity and applications.
Trifluoroacetyl Derivatives:
Uniqueness
The uniqueness of “11-(3-bromophenyl)-3-(4-methylphenyl)-10-(2,2,2-trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific combination of substituents and its potential to exhibit distinct chemical and biological properties. Its structure allows for diverse applications and the exploration of new research avenues.
属性
分子式 |
C28H22BrF3N2O2 |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)-9-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22BrF3N2O2/c1-16-9-11-17(12-10-16)19-14-22-25(24(35)15-19)26(18-5-4-6-20(29)13-18)34(27(36)28(30,31)32)23-8-3-2-7-21(23)33-22/h2-13,19,26,33H,14-15H2,1H3 |
InChI 键 |
LHJPIRDZRCYIRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC(=CC=C5)Br)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)


![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)

![2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507458.png)
![(4-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B11507464.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4-(2,4,6-trimethylbenzoyl)benzamide](/img/structure/B11507467.png)
![3-(Trifluoromethyl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11507475.png)


![N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11507496.png)

![N-{4-[(4,6-Dimethylpyrimidin-2-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11507501.png)
